3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide
Description
This compound features a methoxy-substituted indole core linked via a propanamide bridge to a 1,2,4-triazole ring bearing a 2-methylpropyl (isobutyl) substituent. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with receptor-binding interactions, while the 1,2,4-triazole ring contributes to hydrogen bonding and metabolic stability.
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)10-16-19-18(22-21-16)20-17(24)7-9-23-8-6-13-11-14(25-3)4-5-15(13)23/h4-6,8,11-12H,7,9-10H2,1-3H3,(H2,19,20,21,22,24) |
InChI Key |
AEXNIYXVWPDKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling of the Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(5-hydroxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide.
Reduction: Formation of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-dihydrotriazol-5-yl]propanamide.
Substitution: Formation of N-alkylated derivatives of the indole ring.
Scientific Research Applications
3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe due to the indole moiety’s inherent fluorescence properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as serotonin receptors due to the indole moiety’s structural similarity to serotonin.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituents, molecular properties, and synthetic pathways.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Comparisons:
Core Heterocycles: The target compound uses a methoxyindole and 2-methylpropyl-triazole, contrasting with ’s unsubstituted indole and oxadiazole-triazole hybrid. The oxadiazole in may confer greater metabolic stability but reduced hydrogen-bonding capacity compared to the methoxyindole . ’s compounds (e.g., 5j) feature amino-triazole moieties, which enhance hydrogen-bonding interactions but may reduce lipophilicity relative to the target’s 2-methylpropyl group .
Substituent Effects :
- The 2-methylpropyl group on the triazole in the target compound likely increases hydrophobicity , favoring membrane permeability and target-binding pocket interactions. This contrasts with ’s isopropyl group, which has similar steric effects but slightly different electronic properties .
- ’s compound 51 includes a methylsulfonyl group, which enhances solubility and target affinity but introduces synthetic complexity absent in the target compound .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling a methoxyindole-propanamide acid with a 2-methylpropyl-triazole amine, analogous to ’s method for compound 51 (using methanesulfonamide coupling). Yields for similar reactions in ranged from 26–68%, suggesting moderate efficiency for such amide formations .
- highlights the use of hydrazide intermediates for triazole derivatives, but the target’s 2-methylpropyl substituent may require alternative alkylation strategies .
However, the absence of a sulfonyl or chlorobenzoyl group (as in compound 51) may reduce anti-inflammatory potency while improving selectivity . Compared to ’s amino-triazoles, the target’s hydrophobic substituents may favor kinase inhibition or GPCR modulation, common therapeutic targets for indole-triazole hybrids .
Biological Activity
The compound 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 299.39 g/mol
The compound features an indole moiety substituted with a methoxy group and a triazole ring connected through a propanamide linkage, which is critical for its biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. The presence of the indole and triazole rings has been shown to enhance pharmacological properties. For instance, modifications at the 5-position of the indole can significantly affect enzyme inhibition potency, as seen in related compounds .
The compound exhibits various biological activities, primarily through:
- Inhibition of Enzymatic Activity : It has been reported to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition is relevant for conditions like gout and hyperuricemia .
- Antioxidant Properties : The indole structure contributes to antioxidant activity, potentially mitigating oxidative stress in cells.
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds:
- Xanthine Oxidase Inhibition : A related indole derivative showed an IC₅₀ value of 0.36 μM against XO, indicating strong inhibitory potential . This suggests that modifications similar to those in our compound could yield comparable or enhanced effects.
Case Studies
- Case Study on Indole Derivatives :
- Triazole-Based Compounds :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
